![molecular formula C7H12N2O B3175985 4-amino-6,6-dimethyl-5,6-dihydropyridin-2(1H)-one CAS No. 96335-37-4](/img/structure/B3175985.png)
4-amino-6,6-dimethyl-5,6-dihydropyridin-2(1H)-one
Overview
Description
4-Amino-6,6-dimethyl-5,6-dihydropyridin-2(1H)-one, commonly referred to as 4-AD, is an important organic compound used in a variety of scientific applications. It is an important intermediate in organic synthesis and has been used in the synthesis of a number of pharmaceuticals, such as anti-tumor agents, anti-inflammatory agents, and anti-viral agents. 4-AD is also used in the synthesis of a variety of other compounds, including dyes, fragrances, and agrochemicals.
Scientific Research Applications
4-AD has a wide range of scientific research applications. It has been used to synthesize a variety of pharmaceuticals, such as anti-tumor agents, anti-inflammatory agents, and anti-viral agents. It has also been used in the synthesis of dyes, fragrances, and agrochemicals. In addition, 4-AD has been used in the synthesis of a number of other compounds, such as polymers, resins, and surfactants.
Mechanism of Action
4-AD is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins, which are involved in a variety of physiological processes, such as inflammation and pain. By inhibiting the production of prostaglandins, 4-AD may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
4-AD has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in a variety of physiological processes, such as inflammation and pain. In addition, 4-AD has been found to inhibit the production of nitric oxide, which is involved in a variety of cardiovascular processes, such as vasodilation and blood pressure regulation. Furthermore, 4-AD has been found to have anti-inflammatory, analgesic, and anti-cancer effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-AD in laboratory experiments include its relatively low cost, its ease of synthesis, and its wide range of scientific research applications. The main limitation of using 4-AD in laboratory experiments is its potential toxicity. Due to its potential toxicity, it is important to use appropriate safety measures when working with 4-AD.
Future Directions
The potential future directions for 4-AD include further research into its biochemical and physiological effects, its potential therapeutic applications, and its potential as a drug delivery system. In addition, further research into its mechanism of action, its potential toxicity, and its potential interactions with other drugs is needed. Furthermore, further research into its potential applications in the synthesis of other compounds, such as polymers, resins, and surfactants, is needed. Finally, further research into its potential uses in the synthesis of pharmaceuticals, dyes, fragrances, and agrochemicals is needed.
properties
IUPAC Name |
4-amino-2,2-dimethyl-1,3-dihydropyridin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(2)4-5(8)3-6(10)9-7/h3H,4,8H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDUNFFNIGIZFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)N1)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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